N-Desmethyl Clozapine-d8 is a deuterated analog of N-desmethyl clozapine, which is an active metabolite of the antipsychotic medication clozapine. This compound is primarily utilized in scientific research, particularly in pharmacokinetic studies and therapeutic drug monitoring. Its deuterated form enhances the accuracy of analytical methods such as liquid chromatography-mass spectrometry by serving as an internal standard.
N-Desmethyl Clozapine-d8 can be synthesized from clozapine through various chemical processes that involve deuteration, typically using deuterated reagents. It is commercially available from chemical suppliers such as Cayman Chemical and LGC Standards, which provide it for research purposes.
N-Desmethyl Clozapine-d8 falls under the category of pharmaceutical compounds, specifically as a psychoactive agent and a metabolite of clozapine. Its chemical classification includes:
The synthesis of N-Desmethyl Clozapine-d8 typically involves several steps:
One method described involves reacting clozapine with a deuterated reagent in the presence of a Lewis acid catalyst at elevated temperatures (40 to 70 °C). The reaction mixture is monitored for completion, and upon achieving the desired conversion, the product is isolated and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
The molecular structure of N-Desmethyl Clozapine-d8 features a tricyclic arrangement typical of many antipsychotic agents. The presence of deuterium atoms (D) in place of hydrogen atoms (H) results in a slightly altered mass spectrum compared to its non-deuterated counterpart.
Key structural data includes:
N-Desmethyl Clozapine-d8 can participate in various chemical reactions typical for aromatic amines. Its reactions are often studied to understand its metabolic pathways and interactions within biological systems.
The compound may undergo:
These reactions are typically studied using high-performance liquid chromatography coupled with mass spectrometry to track metabolites .
Pharmacokinetic studies often reveal that N-desmethyl clozapine contributes significantly to the therapeutic effects of clozapine, with varying plasma concentrations correlating with clinical outcomes .
N-Desmethyl Clozapine-d8 typically appears as a white to off-white crystalline powder.
Key chemical properties include:
Relevant analyses often include melting point determination and spectral characterization (e.g., infrared spectroscopy) to confirm purity and identity .
N-Desmethyl Clozapine-d8 is primarily used in:
Its role in enhancing analytical precision makes it invaluable for researchers studying drug interactions and patient responses to treatment .
N-Desmethyl Clozapine-d8 (NDMC-d8), a deuterium-stabilized isotopologue of clozapine's principal metabolite N-Desmethylclozapine (NDMC), has emerged as an indispensable biochemical tool in neuropharmacology. With the molecular formula C17H9D8ClN4 and molecular weight of 320.85 g/mol, this compound features eight deuterium atoms at the piperazinyl ring positions (2,2,3,3,5,5,6,6-d8) [1] [9]. Its synthesis addresses a critical need in psychiatric drug research: precise tracking of clozapine's complex metabolic fate without structural perturbation. As the "gold standard" antipsychotic for treatment-resistant schizophrenia, clozapine undergoes extensive hepatic transformation (>97%), generating metabolites with distinct pharmacological activities [2] [6]. NDMC-d8’s non-radioactive isotopic signature enables researchers to dissect pharmacokinetic and neurochemical mechanisms inaccessible through conventional methodologies, positioning it at the forefront of precision neuroscience.
NDMC-d8 serves as an internal standard and metabolic tracer in quantitative bioanalysis due to its near-identical chemical properties to unlabeled NDMC, coupled with distinct mass spectral signatures. Its primary applications include:
Quantitative Mass Spectrometry: As a certified reference material (100 μg/mL in methanol), NDMC-d8 enables absolute quantification of NDMC in biological matrices via isotope dilution techniques. Its +8 Da mass shift eliminates isotopic interference during LC-MS/MS or GC-MS analysis, achieving detection limits ≤1 ng/mL in plasma/serum [1] [9]. This precision is critical given NDMC's therapeutic window (0.35–0.60 mg/L) [6].
Metabolic Fate Mapping: Deuterium labeling permits discrimination between endogenous and drug-derived metabolites in mass spectrometry imaging. Studies using NDMC-d8 have confirmed NDMC's penetration across the blood-brain barrier and regional distribution patterns mirroring clozapine [5] [8]. Notably, deuterium stabilization minimizes position-specific metabolic losses ("metabolic switching"), preserving tracer integrity better than non-isotopic analogs [1].
Drug-Drug Interaction Studies: Co-administration with clozapine allows simultaneous pharmacokinetic profiling. For example, NDMC-d8-based assays revealed CYP1A2 inhibitors (fluvoxamine) increase plasma clozapine:NDMC ratios by 3-fold, while CYP3A4 inducers (rifampicin) accelerate NDMC clearance [2] [6].
Table 1: Analytical Applications of NDMC-d8
Application | Technique | Key Advantage | Reference |
---|---|---|---|
Serum NDMC Quantification | LC-MS/MS with IDA | Elimiates matrix effects; CV < 5% at LLOQ | [9] |
Metabolic Stability Assays | HLM + GC-MS | Tracks deuterium retention at piperazinyl ring | [1] |
Brain Tissue Distribution | MALDI-IMS | Differentiates NDMC from isobaric endogenous compounds | [5] |
IDA: Isotope Dilution Assay; HLM: Human Liver Microsomes; MALDI-IMS: Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry |
NDMC-d8 has been pivotal in deconvoluting clozapine’s multistep metabolism, which involves parallel Phase I oxidation and Phase II conjugation:
Phase I Demethylation: Clozapine undergoes CYP-mediated N-demethylation primarily via CYP1A2 (∼15% contribution) and CYP3A4 (∼70%), forming NDMC as its major pharmacologically active metabolite [2]. NDMC-d8-based tracer studies demonstrated that CYP2C19, CYP2D6, and CYP2C9 play minor roles (<5% combined), resolving prior controversies about their contributions [2] [10]. Genetic polymorphisms in CYP1A2 (e.g., −163C>A) alter demethylation efficiency by 2.1-fold, explaining 30–40% of interindividual NDMC variability [6].
Phase II Glucuronidation: UGT1A4 catalyzes quaternary glucuronidation of NDMC’s piperazinyl nitrogen, with the UGT1A43 allele (L48V) increasing glucuronide formation by 3.4-fold (p<0.0001) [10]. NDMC-d8 confirmed this metabolite as NDMC-5-N-glucuronide, distinct from clozapine’s *N+-glucuronide [10].
Active Metabolite Dynamics: NDMC achieves plasma concentrations 10–100% of parent clozapine [8]. Using NDMC-d8 as an internal standard, researchers established that plasma clozapine:NDMC ratios predict therapeutic outcomes:
Table 2: Key Enzymes in NDMC Formation and Elimination
Enzyme | Reaction | Contribution | Genetic Variants Impacting Activity |
---|---|---|---|
CYP1A2 | Clozapine → NDMC | ∼15% | −163C>A (induction by smoking/polycyclics) |
CYP3A4 | Clozapine → NDMC | ∼70% | CYP3A4*22 (loss-of-function) |
UGT1A4 | NDMC → NDMC-5-N-glucuronide | >90% of Phase II | UGT1A4*3 (L48V; 3.4× ↑ activity) |
FMO3 | Clozapine → Clozapine-N-oxide | Minor | None established |
The deployment of NDMC-d8 exemplifies three theoretical paradigms in modern pharmacology:
Isotopic Mass Spectrometry Theory: The predictable +8 Da shift enables multiplexed quantification in biological matrices. Since deuterium minimally alters lipophilicity (logP difference <0.1), NDMC-d8 mirrors unlabeled NDMC’s protein binding and tissue partitioning. This validates its use for determining unbound fractions in plasma and brain homogenates [1] [9].
Receptor Binding Dynamics: NDMC-d8’s identical receptor affinity to NDMC (unlike carbon-14 labels, which may alter conformation) allows precise dissection of metabolite-specific neuropharmacology:
Serotonergic Modulation: Antagonizes 5-HT2A (Ki = 12 nM) and partially agonizes 5-HT1A [7].
Physiologically Based Pharmacokinetic (PBPK) Modeling: NDMC-d8 infusion calibrates whole-body PBPK models by providing:
Table 3: Theoretical Applications of NDMC-d8 in Neuropharmacology
Framework | Experimental Use | Key Insight |
---|---|---|
Receptor Allostery | M1 mutagenesis + NDMC-d8 binding | Identified non-acetylcholine binding pocket (Tyr381 critical) |
Cytokine Metabolism Modulation | NDMC-d8 PK during endotoxemia | IL-6 downregulates CYP1A2, increasing NDMC-d8 AUC by 220% |
PET Tracer Validation | C11-clozapine + NDMC-d8 MSI | Confirmed clozapine brain uptake not ABCB1-dependent |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4